N-Methyl-3-(benzyloxy)-benzeneethanamine

Description

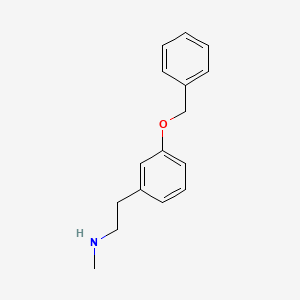

N-Methyl-3-(benzyloxy)-benzeneethanamine (CAS 38171-33-4) is a secondary amine characterized by a benzene ring substituted with a benzyloxy group at the 3-position and an ethanamine backbone bearing an N-methyl group. Its molecular formula is C₁₆H₁₉NO₂, with a molecular weight of 257.33 g/mol. Synonyms include 3-methoxy-N-methyl-4-(phenylmethoxy)-benzeneethanamine and 2-[4-(benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine .

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

N-methyl-2-(3-phenylmethoxyphenyl)ethanamine |

InChI |

InChI=1S/C16H19NO/c1-17-11-10-14-8-5-9-16(12-14)18-13-15-6-3-2-4-7-15/h2-9,12,17H,10-11,13H2,1H3 |

InChI Key |

RSVOSXVGDWQLNR-UHFFFAOYSA-N |

SMILES |

CNCCC1=CC(=CC=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

CNCCC1=CC(=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are compared based on substituents, molecular weight, and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| N-Methyl-3-(benzyloxy)-benzeneethanamine | 38171-33-4 | C₁₆H₁₉NO₂ | 257.33 g/mol | 3-benzyloxy phenyl, N-methyl ethanamine |

| 2-(Diphenylmethoxy)-N-methylethanamine (Compound j) | Not provided | C₁₆H₁₉NO | 241.33 g/mol | Diphenylmethoxy, N-methyl ethanamine |

| N-Benzyl-2-(4-phenylmethoxyphenyl)ethanamine | 32293-42-8 | C₂₂H₂₃NO | 317.43 g/mol | 4-benzyloxy phenyl, N-benzyl ethanamine |

| N-Benzylbut-3-en-1-amine | 17150-62-8 | C₁₁H₁₅N | 161.24 g/mol | But-3-enyl chain, N-benzyl |

Key Observations :

- Substituent Position and Bulk: The target compound’s 3-benzyloxy group contrasts with the 4-benzyloxy substitution in N-Benzyl-2-(4-phenylmethoxyphenyl)ethanamine (), which may alter steric hindrance and electronic effects . Compound j () features a diphenylmethoxy group, increasing aromatic bulk and lipophilicity compared to the monosubstituted benzyloxy group in the target compound .

- Amine Backbone : this compound and Compound j share an N-methyl ethanamine backbone, whereas N-Benzylbut-3-en-1-amine () lacks oxygenated substituents and has a shorter alkenyl chain, reducing polarity .

Physicochemical Properties

- Molecular Weight : The target compound (257.33 g/mol) is intermediate in size compared to N-Benzyl-2-(4-phenylmethoxyphenyl)ethanamine (317.43 g/mol) and smaller than benzathine benzylpenicillin (), a complex salt with a molecular weight exceeding 900 g/mol .

- Lipophilicity : The benzyloxy group increases hydrophobicity, similar to diphenylmethoxy in Compound j. However, the N-benzyl group in ’s compound introduces additional aromaticity, further enhancing lipid solubility .

Preparation Methods

Synthesis of 3-(Benzyloxy)acetophenone

The benzyloxy group is introduced via nucleophilic aromatic substitution. Starting with 3-hydroxyacetophenone, treatment with benzyl bromide (1.2 equiv) and anhydrous potassium carbonate (3 equiv) in refluxing acetonitrile for 12 hours affords 3-(benzyloxy)acetophenone in 89% yield. The reaction proceeds via deprotonation of the phenolic hydroxyl, followed by SN2 attack of the benzyl bromide.

Reductive Amination

The ketone is subjected to reductive amination using methylamine hydrochloride (1.5 equiv) and sodium cyanoborohydride (1.2 equiv) in methanol at 0–5°C. The reaction achieves 68% yield after 24 hours, with minimal racemization due to the mild reducing conditions. Critical parameters include:

- pH maintenance at 6.5–7.0 using acetic acid

- Exclusion of moisture to prevent borohydride decomposition

- Low temperature to suppress imine hydrolysis

This method’s advantage lies in its simplicity, though the need for strictly anhydrous conditions complicates scale-up.

Nucleophilic Substitution and Amine Alkylation

An alternative route involves sequential benzylation of 3-hydroxyphenethylamine followed by N-methylation.

Benzylation of 3-Hydroxyphenethylamine

3-Hydroxyphenethylamine is protected using benzyl bromide (1.2 equiv) in acetone with potassium carbonate (2 equiv) at 70°C. After 12 hours, 3-(benzyloxy)phenethylamine is isolated in 82% yield via silica gel chromatography (petroleum ether/ethyl acetate, 4:1). The amine group remains unreactive under these conditions due to its lower nucleophilicity compared to the phenoxide ion.

N-Methylation

The secondary amine undergoes methylation using iodomethane (1.1 equiv) and potassium carbonate (2 equiv) in DMF at 50°C. After 6 hours, the product is obtained in 76% yield. Alternatively, reductive methylation with formaldehyde and sodium triacetoxyborohydride in dichloromethane achieves 81% yield. The choice of methylating agent impacts purity: iodomethane introduces iodide impurities, while reductive methylation requires strict pH control.

Mannich Reaction-Based Synthesis

Adapting the method from CN1948279A, this three-step sequence leverages the Mannich reaction to construct the amine backbone.

Mannich Reaction of 3-(Benzyloxy)acetophenone

3-(Benzyloxy)acetophenone reacts with methylamine (1.2 equiv) and formaldehyde (1.5 equiv) in ethanol at 60°C for 8 hours, forming the β-amino ketone intermediate in 72% yield. The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the enolized ketone.

Ketone Reduction

The β-amino ketone is reduced using sodium borohydride in methanol at 0°C, yielding the secondary alcohol. Subsequent hydrogenolysis with palladium on carbon (10 wt%) in ethanol under 3 atm H₂ converts the alcohol to the primary amine (65% over two steps).

N-Methylation

Final methylation via Eschweiler-Clarke reaction with formaldehyde (2 equiv) and formic acid (3 equiv) at 100°C for 6 hours provides the target compound in 89% yield. This route’s strength is its high overall yield (74%), though the high-temperature methylation risks decomposition of the benzyl ether.

Protecting Group Strategies

The benzyloxy group’s stability under acidic and basic conditions makes it ideal for multistep syntheses. Key considerations include:

Benzyl Ether Formation

Optimal conditions for benzylation involve:

- Base : Anhydrous K₂CO₃ (3 equiv)

- Solvent : Acetonitrile or acetone

- Temperature : 70–80°C

- Reaction Time : 12–24 hours

Benzyl bromide is preferred over chlorides due to faster reaction kinetics.

Deprotection Considerations

While this synthesis retains the benzyl group, its removal (if needed) employs hydrogenolysis with Pd/C (5 wt%) in ethanol under H₂ or acidic conditions (HBr in acetic acid).

Comparative Analysis of Methods

| Method | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 68% | Minimal steps, stereocontrol | Moisture-sensitive reagents |

| Nucleophilic Alkylation | 76% | Scalable, simple conditions | Iodide byproduct formation |

| Mannich Reaction | 74% | High yield, robust intermediates | High-temperature steps |

The Mannich route offers the best balance of yield and scalability, while reductive amination suits stereoselective applications. Nucleophilic alkylation is preferable for small-scale syntheses prioritizing simplicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-3-(benzyloxy)-benzeneethanamine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via reductive amination using benzylamine derivatives and substituted benzaldehydes. Optimize yields by adjusting catalysts (e.g., sodium borohydride or Pd/C for hydrogenation), solvent polarity (e.g., dichloromethane or acetonitrile), and temperature (25–60°C). Purification via column chromatography or recrystallization ensures product integrity .

- Key Considerations : Monitor reaction progress with TLC and address side products (e.g., over-reduction byproducts) by fine-tuning stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyloxy and methylamine groups) via H and C NMR .

- HPLC/MS : Assess purity (>95%) and molecular weight verification .

- DSC/TGA : Evaluate thermal stability, as decomposition may occur above 150°C .

Q. What stability considerations are critical during storage and handling?

- Methodology : Store in airtight, light-protected containers at –20°C to prevent degradation. Conduct periodic purity checks via HPLC. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the benzyloxy group. Mutagenicity testing (e.g., Ames II) is recommended for safety assessments .

Advanced Research Questions

Q. How can experimental designs evaluate the compound’s selectivity as a norepinephrine reuptake inhibitor (NRI)?

- Methodology :

- In Vitro Assays : Use radioligand binding studies (e.g., H-norepinephrine uptake in synaptosomes) to measure IC values .

- Selectivity Profiling : Compare affinity against serotonin/dopamine transporters (SERT/DAT) to confirm NRI specificity .

- Functional Assays : Measure cAMP accumulation in transfected HEK293 cells expressing human NET .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell lines) to minimize variability .

- Meta-Analysis : Cross-reference datasets with structural analogs (e.g., 3-methoxy vs. 4-methoxy derivatives) to identify substituent-dependent trends .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding to the norepinephrine transporter (NET) active site. Prioritize compounds with hydrogen-bonding to Asp75 or π-π stacking with Phe317 .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Q. How can mutagenic risks be evaluated during preclinical development?

- Methodology : Conduct Ames II testing with Salmonella typhimurium strains (TA98/TA100) to detect frameshift/base-pair mutations. Compare mutagenicity to benchmarks like benzyl chloride, which exhibits similar risk profiles .

Q. What structural modifications enhance biological activity or reduce toxicity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.